1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
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Overview
Description
1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound that features multiple aromatic rings, heterocycles, and functional groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
- Formation of the indazole core through cyclization reactions.
- Introduction of the ethoxyphenyl groups via electrophilic aromatic substitution.
- Formation of the pyrrolo[3,4-d][1,2,3]triazole ring system through cycloaddition reactions.
- Final functionalization steps to introduce the methoxyphenyl and oxoethyl groups.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity. This often involves:
- Use of high-throughput screening to identify optimal reaction conditions.
- Scale-up of reactions using continuous flow chemistry techniques.
- Purification using chromatography and recrystallization methods.
Chemical Reactions Analysis
Types of Reactions
1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug discovery: Screening for biological activity against various targets.
Biochemical studies: Investigation of interactions with enzymes and receptors.
Medicine
Therapeutic agents: Potential development as a drug for treating specific diseases.
Diagnostic tools: Use in imaging or diagnostic assays.
Industry
Material science: Development of new polymers or coatings.
Electronics: Use in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism of action of 1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Alteration of cellular processes: Impact on cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-ETHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
- **1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-ETHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
Uniqueness
The uniqueness of 1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
3-[2-[(7E)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N6O6/c1-4-48-26-17-13-23(14-18-26)21-25-9-8-10-28-32(25)39-43(34(28)24-15-19-27(20-16-24)49-5-2)31(44)22-41-35-33(38-40-41)36(45)42(37(35)46)29-11-6-7-12-30(29)47-3/h6-7,11-21,28,33-35H,4-5,8-10,22H2,1-3H3/b25-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOTHSFPURJNB-NJNXFGOHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC=CC=C7OC)N=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC=CC=C7OC)N=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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